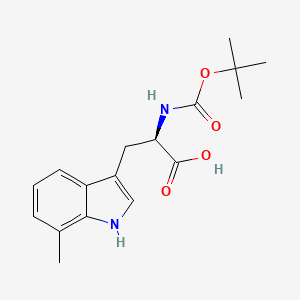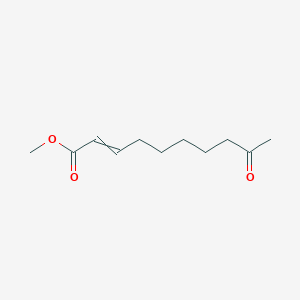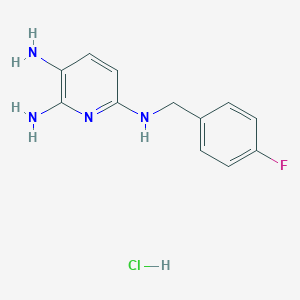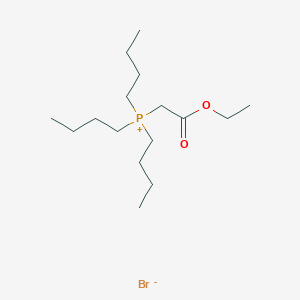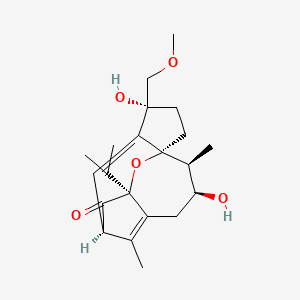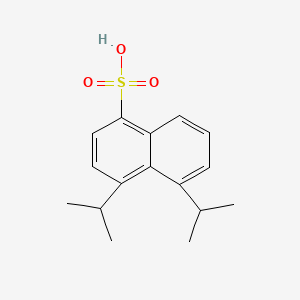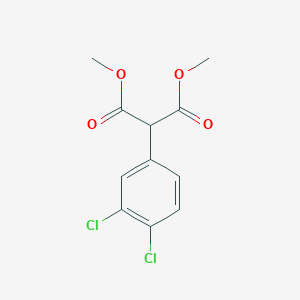
Dimethyl 2-(3,4-Dichlorophenyl)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-(3,4-Dichlorophenyl)malonate is an organic compound with the molecular formula C11H10Cl2O4. It is a derivative of malonic acid, where two ester groups are attached to the central carbon atom, and a 3,4-dichlorophenyl group is attached to one of the ester carbons. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 2-(3,4-Dichlorophenyl)malonate can be synthesized through the esterification of malonic acid derivativesMethanol and sulfuric acid are then added to facilitate the esterification reaction, resulting in the formation of dimethyl malonate . The dichlorophenyl group can be introduced through a subsequent reaction with 3,4-dichlorobenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of dimethyl malonate typically involves the use of chloroacetic acid and sodium cyanide as starting materials. The process includes neutralization, cyaniding, acidifying, and esterification steps. This method is efficient and suitable for large-scale production .
化学反応の分析
Types of Reactions
Dimethyl 2-(3,4-Dichlorophenyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclocondensation Reactions: It can react with 1,3-dinucleophiles to form six-membered heterocycles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted malonates can be formed.
Cyclocondensation Products: Six-membered heterocycles are typical products of cyclocondensation reactions.
科学的研究の応用
Dimethyl 2-(3,4-Dichlorophenyl)malonate has several applications in scientific research:
作用機序
The mechanism of action of dimethyl 2-(3,4-dichlorophenyl)malonate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It can form enolates, which are reactive intermediates in many organic syntheses . The compound’s effects are mediated through its ability to participate in various chemical transformations, leading to the formation of biologically active molecules.
類似化合物との比較
Similar Compounds
Dimethyl Malonate: A simpler derivative of malonic acid without the dichlorophenyl group.
Diethyl Malonate: Another ester derivative of malonic acid, where ethyl groups replace the methyl groups.
Dimethyl 2-(3,5-Dichlorophenyl)malonate: A similar compound with a dichlorophenyl group at different positions.
Uniqueness
Dimethyl 2-(3,4-Dichlorophenyl)malonate is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct chemical and biological properties
特性
分子式 |
C11H10Cl2O4 |
|---|---|
分子量 |
277.10 g/mol |
IUPAC名 |
dimethyl 2-(3,4-dichlorophenyl)propanedioate |
InChI |
InChI=1S/C11H10Cl2O4/c1-16-10(14)9(11(15)17-2)6-3-4-7(12)8(13)5-6/h3-5,9H,1-2H3 |
InChIキー |
JDOAHHNRKVPMLW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


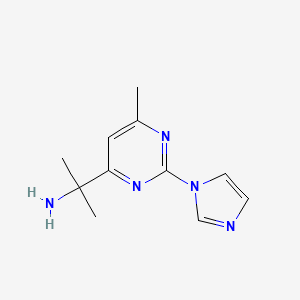
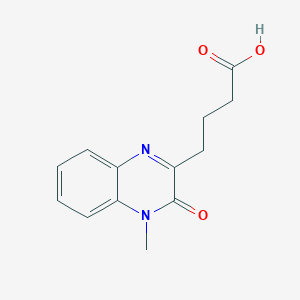

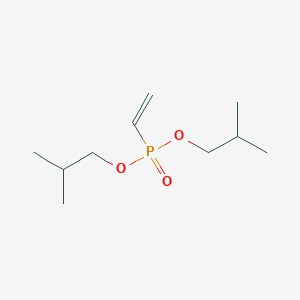
![N-[(2S)-2-(N-[(2R)-2-amino-3-phenylpropanoyl]-4-nitroanilino)-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carboxamide;dihydrochloride](/img/structure/B14752766.png)
![4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B14752768.png)
